Dipropylcarbamoyl chloride
Description
Significance of N,N-Disubstituted Carbamoyl (B1232498) Chlorides as Reactive Intermediates
N,N-disubstituted carbamoyl chlorides, including dipropylcarbamoyl chloride, are a class of highly reactive organic compounds that serve as crucial intermediates in modern organic synthesis. rsc.orgnih.gov Their importance stems from the electrophilic nature of the carbonyl carbon, which is susceptible to attack by various nucleophiles. This reactivity allows for the facile replacement of the chloride ion, enabling the formation of a diverse array of functional groups and molecular frameworks. nih.gov
These compounds are widely employed as valuable synthons for the synthesis of amide-containing molecules and heterocyclic systems. rsc.orgrsc.org Their reactions with alcohols or phenols yield carbamates (urethanes), while reactions with amines produce ureas. nih.govmdpi.com These products are not merely simple organic molecules; they are often key structural motifs in agrochemicals, polymers, and pharmacologically active compounds. rsc.orgnih.gov For instance, carbamates derived from these intermediates are significant active ingredients in many commercial herbicides. rsc.org
The synthetic utility of N,N-disubstituted carbamoyl chlorides has been significantly expanded through the development of transition metal-catalyzed reactions. rsc.orgrsc.org They can participate in a wide range of transformations, including cross-coupling reactions, C-H functionalization, and annulation reaction modes. rsc.orgresearchgate.net These advanced synthetic methods provide access to complex, amide-functionalized organic structures that are pivotal in the synthesis of pharmaceuticals and natural products. rsc.orgresearchgate.net The stability of disubstituted carbamoyl chlorides, which is greater than their monosubstituted or unsubstituted counterparts, makes them particularly well-suited for these applications. nih.gov This enhanced stability is attributed to the steric protection of the reactive carbonyl carbon and increased resonance stabilization from the alkyl groups.
| Property | Description |
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 165.65 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate), insoluble in water. |
| Reactivity | Sensitive to moisture and highly corrosive. |
Table 1: Physical and Chemical Properties of this compound. ontosight.ai
Historical Evolution of Research on Carbamoyl Chloride Reactivity and Synthetic Utility
The study of carbamoyl chlorides has evolved significantly over the years, moving from fundamental reactivity studies to sophisticated applications in complex molecule synthesis. Historically, research focused on understanding the mechanistic pathways of their reactions, particularly solvolysis. nih.gov These early studies established that the solvolysis of N,N-disubstituted carbamoyl chlorides typically proceeds through an SN1-type mechanism, involving the formation of a carbamoyl cation intermediate. nih.govnih.gov The application of the Grunwald-Winstein equation was a key tool in elucidating these reaction mechanisms under various solvolytic conditions. nih.govnih.gov
The synthetic utility of carbamoyl chlorides was initially recognized in their capacity as precursors for fundamental chemical structures. mdpi.com Their reactions to form ureas and carbamates were among the earliest and most straightforward applications, driven by the importance of these moieties in products like herbicides, fungicides, and pesticides. nih.govmdpi.com The preparation of these compounds often involved the use of phosgene (B1210022), a highly toxic reagent, reacting with a suitable secondary amine. nih.govmdpi.com
Over the last two decades, the field has seen a major advancement with the advent of transition metal-catalyzed reactions involving carbamoyl chlorides. rsc.orgrsc.org This has broadened their scope from simple substitution reactions to more complex transformations like cross-coupling and C-H functionalization. rsc.orgrsc.org Researchers have developed methods using palladium and other transition metals to facilitate reactions that were previously not possible, allowing for the construction of intricate amide-functionalized frameworks with high efficiency and selectivity. rsc.org This modern era of research has transformed carbamoyl chlorides from simple acylating agents into powerful tools for advanced organic synthesis. rsc.orgrsc.org
Current Research Frontiers and Unaddressed Challenges in this compound Chemistry
Current research in the field of this compound and related N,N-disubstituted carbamoyl chlorides is focused on developing more efficient, selective, and environmentally benign synthetic methodologies. A significant frontier is the continued exploration of transition metal-catalyzed reactions. rsc.orgresearchgate.net This includes the development of novel catalytic systems that can achieve transformations such as asymmetric acyl-carbamoylation and reductive carbo-carbamoylation, which are crucial for synthesizing chiral lactams and other stereochemically complex molecules. researchgate.net
Another area of active investigation is the development of phosgene-free methods for the synthesis of carbamoyl chlorides. researchgate.net Due to the high toxicity of phosgene, there is a strong impetus to find safer alternatives. One such approach involves the use of chlorocarbonylsulfenyl chloride as a carbonylating agent to react with secondary amines, offering a more convenient and less hazardous one-pot procedure. researchgate.net Similarly, the use of carbamoylimidazolium salts as carbamoylating reagents is being explored to circumvent the need for unstable and highly reactive carbamoyl chlorides, especially in the synthesis of carbamates. nih.govacs.org
Despite these advances, several challenges remain. A primary challenge is the development of catalytic systems that are both highly active and broadly applicable to a wide range of substrates and reaction types. While progress has been made, many existing methods have limitations in terms of functional group tolerance and substrate scope. Furthermore, there is a need for a deeper mechanistic understanding of many of the newly developed transition metal-catalyzed reactions to enable further optimization and rational design of catalysts. The synthesis and application of carbamoyl chlorides derived from less common or sterically hindered amines also present ongoing synthetic hurdles. Addressing these challenges will be key to unlocking the full potential of this compound and its analogues in contemporary organic chemistry.
| Entry | Secondary Amine | Reaction Time (h) | Boiling Point (°C) |
| 1 | Dimethylamine | 2 | 165-167 |
| 2 | Diethylamine | 2 | 185-187 |
| 3 | Di-n-propylamine | 2 | 210-212 |
| 4 | Diisopropylamine | 3 | 190-192 |
| 5 | N,N-Ethyl-methylamine | 2 | 170-172 |
| 6 | Di-n-butylamine | 3 | 240-242 |
| 7 | Piperidine | 2 | 220-222 |
Table 2: Reaction Conditions for the Preparation of Various N,N-Disubstituted Carbamoyl Chlorides. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dipropylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-3-5-9(6-4-2)7(8)10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRABTHGOKNUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181553 | |
| Record name | Dipropylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27086-19-7 | |
| Record name | N,N-Dipropylcarbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27086-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropylcarbamoyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027086197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropylcarbamoyl chloride | |
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| Record name | Dipropylcarbamoyl chloride | |
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Synthetic Methodologies for Dipropylcarbamoyl Chloride
Conventional Synthetic Routes and Associated Challenges
The traditional synthesis of N,N-dialkylcarbamoyl chlorides, including dipropylcarbamoyl chloride, has heavily relied on phosgenation-based methods. While effective, these routes present considerable challenges, particularly on an industrial scale.
Phosgenation-Based Synthesis of N,N-Dialkylcarbamoyl Chlorides
The most prevalent method for synthesizing carbamoyl (B1232498) chlorides involves the reaction of a secondary amine with phosgene (B1210022) (COCl₂). In the case of this compound, dipropylamine (B117675) is reacted with phosgene. ontosight.ai This reaction is typically initiated at low temperatures to manage the formation of intermediates and prevent unwanted side reactions. Subsequently, the temperature is raised to over 100°C (generally 100–130°C) to facilitate the conversion of the amine hydrochloride salt into the desired carbamoyl chloride. The reaction can be performed in an inert solvent like chlorobenzene (B131634) or without a solvent, especially with branched secondary amines.
The use of phosgene or its safer liquid equivalent, triphosgene (B27547), is a well-established method for producing carbamoyl chlorides from secondary amines. nih.gov Careful control of experimental conditions and the use of a scavenger, such as pyridine, to neutralize the hydrochloric acid byproduct are crucial for achieving high yields. nih.gov
| Reagents | Conditions | Product |
| Dipropylamine, Phosgene | Low initial temperature, then 100-130°C | This compound |
| Secondary Amine, Phosgene/Triphosgene, Pyridine | Controlled conditions | N,N-Dialkylcarbamoyl chloride |
Table 1: Conventional Phosgenation-Based Synthesis
Limitations of Industrial-Scale Phosgene Methodologies in Terms of Process Economics and Corrosivity
While effective, the industrial-scale use of phosgene for producing N,N-substituted carbamoyl chlorides is fraught with challenges. Phosgene is an extremely toxic gas, necessitating stringent safety protocols for its generation, storage, handling, and disposal. google.comresearchgate.net The phosgenation route is often energy-intensive and involves highly corrosive materials such as hydrogen chloride and chlorine, which requires the use of specialized, corrosion-resistant process equipment, thereby increasing capital costs. researchgate.netgoogle.com The by-product, hydrogen chloride (HCl), also contributes to the corrosive nature of the process. researchgate.net These factors contribute to making the phosgenation process less economically and environmentally favorable. google.comresearchgate.net
Innovative and Green Chemistry Approaches
In response to the challenges posed by conventional methods, significant research has focused on developing safer, more efficient, and environmentally benign synthetic routes for carbamoyl chlorides.
Non-Phosgene Synthesis Strategies for N,N-Disubstituted Carbamoyl Halides (e.g., via Chlorocarbonylsulfenyl Chloride)
A promising alternative to phosgene is the use of chlorocarbonylsulfenyl chloride as a carbonylating agent. researchgate.netcdnsciencepub.com This non-phosgene method offers a convenient one-pot procedure for preparing N,N-disubstituted carbamoyl chlorides. researchgate.netgrafiati.comgrafiati.com The process involves the reaction of a secondary amine with chlorocarbonylsulfenyl chloride in an aprotic organic solvent. researchgate.netcdnsciencepub.comgrafiati.comgrafiati.comresearchgate.net This approach is notable for its novelty in inserting the carbonyl group without the use of the highly toxic phosgene. researchgate.netcdnsciencepub.comgrafiati.comgrafiati.comresearchgate.net This method is considered more cost-effective and commercially viable, producing high yields under mild conditions and with short reaction times. researchgate.net
| Reagent 1 | Reagent 2 | Solvent | Product |
| Secondary Amine | Chlorocarbonylsulfenyl Chloride | Aprotic Organic Solvent | N,N-Disubstituted Carbamoyl Chloride |
Table 2: Non-Phosgene Synthesis via Chlorocarbonylsulfenyl Chloride
In Situ Generation Techniques for Enhanced Selectivity and Handling of Labile Reagents
To circumvent the hazards associated with handling toxic reagents like phosgene, in situ generation techniques have been developed. google.com One such method involves the in situ generation of phosgene from triphosgene, a safer solid precursor. google.comnih.gov This allows for the reaction to proceed without the direct addition of phosgene gas. google.com The process can be designed for the dropwise addition of the amine to a solution containing the base and triphosgene, leading to the formation of a pure carbamoyl chloride. google.com
Another innovative approach involves the in situ generation of a highly electrophilic carbamoyl triflate active species by activating the carbamoyl chloride with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net This allows for the direct and regioselective carbamoylation of aromatic and heteroaromatic compounds. researchgate.net Furthermore, photochemical methods have been explored for the generation of carbamoyl radicals from carbamoyl chlorides under blue LED irradiation, which can then be used in subsequent reactions. bohrium.comresearchgate.net
Contributions of Flow Chemistry and Microreactor Technology to Sustainable Carbamoyl Chloride Synthesis
Flow chemistry and microreactor technology have emerged as powerful tools for developing more sustainable and efficient chemical processes, including the synthesis of carbamoyl chlorides. allfordrugs.combeilstein-journals.org Microreactors offer enhanced mass and heat transfer, leading to rapid mixing and precise control over reaction parameters. researchgate.net This heightened control improves process selectivity, efficiency, and safety, which is particularly beneficial for handling hazardous reagents and highly reactive intermediates. allfordrugs.combeilstein-journals.orgresearchgate.net
For instance, flow microreactor systems have been successfully employed for the generation and subsequent reactions of highly unstable intermediates like carbamoyllithiums, which are formed from carbamoyl chlorides. allfordrugs.combeilstein-journals.orgkyoto-u.ac.jp This technology enables reactions that are difficult or impossible to control under conventional batch conditions. allfordrugs.combeilstein-journals.org The ability to minimize residence time in the reactor can also prevent the degradation of labile products. nih.gov The use of microreactors in organic synthesis is considered a key element of Green Chemistry, as it allows for safer operations and the production of chemicals with higher purity. researchgate.net
| Technology | Advantages | Application in Carbamoyl Chloride Synthesis |
| Flow Chemistry & Microreactors | Enhanced mass and heat transfer, precise process control, improved safety and selectivity, enables use of unstable intermediates. allfordrugs.combeilstein-journals.orgresearchgate.net | Generation and reaction of carbamoyllithiums from carbamoyl chlorides, potential for safer handling of hazardous reagents. allfordrugs.combeilstein-journals.orgkyoto-u.ac.jp |
Table 3: Advantages of Flow Chemistry in Carbamoyl Chloride Synthesis
Principles of Green Chemistry Applied to this compound Production
The application of green chemistry principles to the synthesis of this compound is primarily driven by the significant hazards associated with traditional manufacturing processes, most notably the use of phosgene. google.comcutm.ac.in Green chemistry seeks to mitigate environmental and health impacts by redesigning chemical processes to reduce waste, use less toxic substances, and improve energy efficiency. acs.orgchemmethod.com The following sections explore how these principles are being applied to the production of this compound.
Atom Economy
A central tenet of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org The traditional synthesis of this compound from dipropylamine and phosgene has a suboptimal atom economy because it generates hydrogen chloride (HCl) as a significant byproduct.
Traditional Phosgene Route: (CH₃CH₂CH₂)₂NH + COCl₂ → (CH₃CH₂CH₂)₂NCOCl + HCl
In this reaction, a molecule of HCl is produced for every molecule of this compound, representing "wasted" atoms not incorporated into the desired product.
Alternative, non-phosgene routes, such as those utilizing carbon dioxide, aim for a higher atom economy. google.com One patented process involves the reaction of dipropylamine with CO₂ to form a carbamate (B1207046) salt, which is then converted to the carbamoyl chloride. google.com While this multi-step process also has byproducts in the halogenation step, it represents a strategic shift toward utilizing more benign and abundant starting materials. google.comresearchgate.net
Use of Less Hazardous Reagents
The most significant green advancement in carbamoyl chloride synthesis is the move away from phosgene, an extremely toxic and corrosive gas. google.com Safer alternatives are a primary focus of research and industrial process development. researchgate.net
Triphosgene: A solid and therefore safer-to-handle substitute for phosgene gas is bis(trichloromethyl) carbonate, commonly known as triphosgene. nih.govnih.gov It can be used in stoichiometric amounts to achieve the same transformation as phosgene, generating the desired carbamoyl chloride under controlled conditions, often in solvents like dichloromethane. nih.govresearchgate.net While triphosgene still generates phosgene in situ, it avoids the challenges of storing and handling the gas itself. nih.gov
Carbon Dioxide: A more fundamentally green approach involves replacing phosgene with carbon dioxide, a non-toxic, abundant, and renewable C1 feedstock. google.com A process has been developed where a secondary amine is reacted with CO₂ in the presence of a base to form a carbamate salt. This intermediate is subsequently treated with a halogenating agent to yield the N,N-substituted carbamoyl halide, avoiding the phosgene route entirely. google.com
Waste Reduction and Prevention
Preventing waste is the foremost principle of green chemistry. cutm.ac.in The traditional phosgene process generates corrosive HCl gas, which requires scrubbing and neutralization, creating additional waste streams (e.g., salts from neutralization). google.comenvironmentclearance.nic.in
Phosgene-free routes inherently design out this primary waste stream. google.com For example, the process using CO₂ followed by halogenation changes the nature of the byproducts, potentially making them easier to handle or recycle. google.com Furthermore, the development of continuous flow processes for reactions involving hazardous materials like triphosgene can minimize waste by improving reaction control, increasing yields, and reducing the volume of solvents needed. researchgate.net
Catalysis
Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and cost. acs.org In the context of this compound synthesis and related reactions:
Catalytic Carbamate Synthesis: While not a direct synthesis of the carbamoyl chloride, related research shows the use of catalysts for downstream products. For instance, zinc chloride has been effectively used as an inexpensive catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. acs.orgresearchgate.net This demonstrates the potential for catalytic methods in the broader manufacturing chain involving this compound, reducing the environmental impact of subsequent transformations.
The following table provides a comparative overview of traditional versus greener approaches to synthesizing N,N-disubstituted carbamoyl chlorides like this compound, based on green chemistry principles.
| Principle | Traditional Method (Phosgene) | Greener Alternative (e.g., Triphosgene) | Greener Alternative (e.g., CO₂ Route) |
| Primary Reagent | Phosgene (COCl₂) | Triphosgene (BTC) | Carbon Dioxide (CO₂) |
| Hazard Profile | Extremely toxic, corrosive gas. google.com | Crystalline solid, safer to handle; generates phosgene in situ. nih.gov | Non-toxic, abundant gas. google.com |
| Key Byproduct | Hydrogen Chloride (HCl). | Hydrogen Chloride (HCl). nih.gov | Varies with halogenating agent. google.com |
| Atom Economy | Lower, due to HCl byproduct. acs.org | Similar to phosgene route. | Potentially higher, depending on the full cycle. |
| Waste Generation | Generates corrosive gas requiring neutralization. google.com | Generates corrosive gas requiring neutralization. researchgate.net | Avoids phosgene-related hazards and HCl byproduct. google.com |
Mechanistic Investigations of Reactions Involving Dipropylcarbamoyl Chloride
Transition Metal-Catalyzed Reaction Mechanisms
The reactivity of carbamoyl (B1232498) chlorides can be harnessed in synthetic chemistry through transition metal catalysis, particularly with palladium. These reactions open up pathways for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions often involve the oxidative addition of an organic halide to a Pd(0) complex as the initial key step. uwindsor.canih.gov Carbamoyl chlorides can participate in such reactions. Computational and experimental studies suggest that a Pd(0) species can undergo oxidative addition into the C-Cl bond of a carbamoyl chloride to form a Pd(II) intermediate. researchgate.net Some mechanistic proposals even invoke a high-valent Pd(IV) species, which then undergoes reductive elimination to form the C-C bond. researchgate.net
A significant application of this reactivity is in the cyclization of alkyne-tethered carbamoyl chlorides. researchgate.netacs.org In these reactions, a palladium catalyst promotes a cascade process that typically involves:
Oxidative Addition : The Pd(0) catalyst adds to the carbamoyl chloride C-Cl bond.
Alkyne Insertion : The alkyne moiety within the same molecule inserts into the newly formed Pd-C bond (a process known as carbopalladation). acs.orgnih.gov This step creates a vinyl-Pd(II) intermediate.
Further Reaction/Reductive Elimination : The vinyl-Pd(II) species can then undergo further transformations, such as intramolecular C-H activation or coupling with another reagent, ultimately leading to complex cyclic products like methylene (B1212753) oxindoles with high stereoselectivity. researchgate.netacs.org
These palladium-catalyzed cascades demonstrate the utility of carbamoyl chlorides as synthons for acyl groups in complex molecule synthesis, proceeding under mild conditions and tolerating a broad range of functional groups. acs.orgoup.com
Elucidation of Stereochemical Control and Isomerization Pathways (e.g., cis/trans Isomerization)
The stereochemical outcomes of reactions involving N,N-disubstituted carbamoyl chlorides, such as dipropylcarbamoyl chloride, are intricately linked to the rotational barriers around the C-N bond and the potential for cis/trans isomerism. wikipedia.orgdocbrown.info This isomerism arises from the restricted rotation about the partial double bond character of the C-N bond, a consequence of resonance between the nitrogen lone pair and the carbonyl group. udayton.eduresearchgate.net The terms cis and trans (or syn and anti) are used to describe the spatial arrangement of the substituents on the nitrogen atom relative to the carbonyl oxygen. wikipedia.orgdocbrown.info
In the context of this compound, the two propyl groups can be on the same side (cis or Z) or on opposite sides (trans or E) of the C-N bond axis. docbrown.infoudayton.edu The interconversion between these isomers, or rotamers, requires overcoming a significant energy barrier. researchgate.net
Key Research Findings on Stereochemical Control and Isomerization:
Reaction Pathways and Isomer Ratios: In palladium-catalyzed intramolecular additions of carbamoyl chlorides across alkynes, the reaction mechanism can proceed through oxidative addition, alkyne insertion, cis/trans isomerization, and reductive elimination. rsc.org The final product distribution between Z and E isomers is influenced by the relative rates of these steps. rsc.org For instance, in some systems, rapid cis/trans isomerization following an initial cis-carbopalladation leads to the thermodynamically more stable E product. rsc.org
Influence of Reaction Conditions: The ratio of cis to trans isomers can be influenced by reaction conditions. For example, in the synthesis of certain platinum complexes, photochemical irradiation can induce isomerization from the trans to the cis form. nih.gov Similarly, the choice of solvent and the method of salt formation can be used to separate cis and trans isomers of related diamine compounds, which could be conceptually applied to precursors or derivatives of this compound. google.com
Computational Insights: Density Functional Theory (DFT) calculations are a powerful tool for investigating the energetics of these isomeric forms and the transition states that separate them. udayton.edunih.gov Studies on related N,N-disubstituted carbamoyl chlorides have shown that the energy difference between the E and Z isomers is often small, typically less than 1 kcal/mol, suggesting that both isomers can coexist at room temperature. udayton.edusemanticscholar.org These calculations also help in identifying the preferred transition state for rotamer interconversion. udayton.edu
The table below summarizes key aspects of stereochemical control and isomerization relevant to this compound, based on studies of analogous systems.
Table 1: Factors Influencing Stereochemical Control and Isomerization
| Factor | Description | Implication for this compound |
| C-N Bond Rotation | The partial double bond character restricts free rotation, leading to distinct E and Z isomers. udayton.eduresearchgate.net | The two propyl groups can be arranged in a cis or trans fashion relative to the carbonyl group. |
| Reaction Mechanism | The sequence of steps in a catalytic cycle (e.g., oxidative addition, insertion, isomerization, reductive elimination) determines the final stereochemistry. rsc.org | The stereochemical outcome of reactions will depend on the relative energy barriers of the different mechanistic pathways. |
| Photochemical/Thermal Conditions | External energy sources like light or heat can provide the activation energy needed for isomerization between cis and trans forms. nih.gov | It may be possible to control the isomeric ratio of this compound derivatives using light or heat. |
| Solvent and Reagents | The polarity of the solvent and the nature of the reagents can influence the stability of isomers and the transition states for their interconversion. google.com | The choice of solvent could be used to selectively crystallize or react one isomer over the other. |
| Computational Modeling | DFT calculations can predict the relative stabilities of isomers and the energy barriers for their interconversion. udayton.edunih.govsemanticscholar.org | Theoretical studies can guide experimental design to achieve desired stereochemical outcomes. |
Mechanistic Insights into Chemoselective C–H Activation Reactions Promoted by Metal Catalysts
The selective functionalization of otherwise inert C-H bonds is a significant goal in modern organic synthesis. hilarispublisher.com Metal catalysts have emerged as powerful tools for achieving this transformation, and carbamoyl chlorides can participate in such reactions. researchgate.netresearchgate.net Mechanistic studies provide a fundamental understanding of how these catalysts operate and how to control the chemoselectivity of C-H activation. researchgate.netacs.org
Transition metals like palladium, rhodium, and iron are commonly used to catalyze C-H activation. hilarispublisher.com The general mechanism often involves the oxidative addition of the metal into a C-X bond (where X is a leaving group like chloride), followed by a C-H activation step, and finally reductive elimination to form the new C-C or C-heteroatom bond and regenerate the catalyst. hilarispublisher.comacs.org
Key Mechanistic Insights from Studies on Related Systems:
Palladium-Catalyzed Reactions: Theoretical studies on palladium-catalyzed C(sp³)–H activation/amidation reactions of carbamoyl chloride precursors have shown that the reaction proceeds through oxidative addition, C–H activation, and reductive elimination. acs.org The chemoselectivity, for instance, the preference for activating a benzylic C(sp³)–H bond over a naphthalene (B1677914) C(sp²)–H bond, was attributed to the higher acidity of the benzylic proton. acs.org The rate-determining step in this pathway was identified as the oxidative addition. acs.org
Role of Ligands and Additives: Ligands and additives play a crucial role in modulating the reactivity and selectivity of the metal catalyst. researchgate.net For example, in some palladium-catalyzed C-H carbonylations, the use of specific ligands like Xantphos can direct the reaction towards the activation of less reactive methylene C(sp³)-H bonds. researchgate.net Additives such as cesium carbonate (Cs₂CO₃) can promote the reaction by forming a more soluble organic base in situ. acs.org
Competition with Other Reactive Sites: In molecules containing multiple potential reaction sites, achieving high chemoselectivity is a major challenge. rsc.org For example, in a system containing both a carbamoyl chloride and an aryl chloride, experimental evidence showed a clear preference for the oxidative addition of the palladium catalyst to the carbamoyl chloride over the aryl chloride. rsc.org This highlights the higher reactivity of the carbamoyl chloride group under these conditions.
The following table details the key steps and influencing factors in metal-catalyzed C-H activation involving carbamoyl chlorides.
Table 2: Mechanistic Aspects of Metal-Catalyzed C-H Activation
| Mechanistic Step/Factor | Description | Relevance to this compound |
| Oxidative Addition | The metal catalyst inserts into the C-Cl bond of the carbamoyl chloride. rsc.orgacs.org This is often the rate-determining step. acs.org | The reactivity of the C-Cl bond in this compound will be a key factor in initiating the catalytic cycle. |
| C-H Activation | The metal complex then cleaves a C-H bond in the substrate, often assisted by a base or a directing group. researchgate.netacs.org This step often determines the regioselectivity. acs.org | The presence of activatable C-H bonds in a molecule reacting with this compound will dictate the site of functionalization. |
| Reductive Elimination | The newly formed fragments on the metal center couple to form the final product, and the catalyst is regenerated. hilarispublisher.comacs.org | This final step completes the catalytic cycle, yielding the C-H functionalized product. |
| Ligand Effects | The ligands coordinated to the metal center influence its electronic and steric properties, thereby controlling reactivity and selectivity. researchgate.net | The choice of ligand in a reaction involving this compound can be used to tune the outcome of the C-H activation. |
| Substrate Acidity | The acidity of the C-H bond can be a major factor in determining the site of activation, with more acidic protons being more readily cleaved. acs.org | In a competition between different C-H bonds, the more acidic one is likely to be activated in reactions involving this compound. |
Exploration of Radical-Initiated Transformations
Radical reactions offer a complementary approach to ionic reactions for the formation of new chemical bonds. libretexts.org These reactions proceed through intermediates with unpaired electrons, known as radicals, and typically involve three main stages: initiation, propagation, and termination. lumenlearning.comyoutube.com The initiation step, which generates the initial radical species, can often be achieved using heat, light (UV radiation), or a radical initiator. lumenlearning.comyoutube.com
While the literature specifically detailing radical-initiated transformations of this compound is not extensive, the principles of radical chemistry can be applied to understand its potential reactivity in such processes. The C-Cl bond in this compound could potentially undergo homolytic cleavage under appropriate conditions to form a carbamoyl radical.
General Principles of Radical Reactions Applicable to this compound:
Initiation: The reaction would begin with the generation of a radical. This could be achieved by the homolytic cleavage of the C-Cl bond in this compound upon exposure to heat or UV light, or by the action of a radical initiator. libretexts.orglumenlearning.com
Propagation: Once formed, the dipropylcarbamoyl radical could participate in a chain reaction. lumenlearning.com This might involve abstracting a hydrogen atom from another molecule to form dipropylformamide and a new radical, or adding to a double or triple bond to form a new carbon-centered radical. libretexts.org This new radical would then continue the chain.
Termination: The radical chain reaction would eventually be terminated when two radical species combine to form a stable, non-radical product. lumenlearning.comyoutube.com
The table below outlines the fundamental stages of a hypothetical radical reaction involving this compound.
Table 3: Hypothetical Stages of a Radical-Initiated Transformation of this compound
| Stage | Description | Hypothetical Example with this compound |
| Initiation | Formation of the initial radical species, often through homolytic bond cleavage. lumenlearning.comyoutube.com | (CH₃CH₂CH₂)₂NCOCl + heat/light → (CH₃CH₂CH₂)₂NCO• + Cl• |
| Propagation | The initial radical reacts with a stable molecule to generate a new radical, continuing the chain. libretexts.orglumenlearning.com | (CH₃CH₂CH₂)₂NCO• + R-H → (CH₃CH₂CH₂)₂NCOH + R• |
| Termination | Two radical species combine to form a stable, non-radical product, ending the chain reaction. lumenlearning.comyoutube.com | 2 (CH₃CH₂CH₂)₂NCO• → (CH₃CH₂CH₂)₂NCO-CON(CH₂CH₂CH₃)₂ |
Intramolecular Dynamics and Conformational Analysis
Restricted C–N Bond Rotation and E–Z Isomerism in N,N-Disubstituted Carbamoyl Chlorides
The structure and reactivity of N,N-disubstituted carbamoyl chlorides, including this compound, are significantly influenced by the restricted rotation around the carbon-nitrogen (C-N) bond. udayton.edu This restricted rotation is a well-documented phenomenon in amides and related compounds and arises from the delocalization of the nitrogen lone pair of electrons into the carbonyl π-system. udayton.eduresearchgate.net This delocalization imparts partial double-bond character to the C-N bond, creating a substantial energy barrier to rotation. researchgate.net
As a consequence of this hindered rotation, N,N-disubstituted carbamoyl chlorides can exist as a mixture of two distinct geometric isomers, often referred to as E/Z isomers or rotamers. udayton.eduresearchgate.net In the case of this compound, the two propyl groups can be situated on the same side (Z-isomer, or s-cis) or on opposite sides (E-isomer, or s-trans) of the C-N bond with respect to the carbonyl oxygen. docbrown.infoudayton.edu
The interconversion between these isomers is typically slow enough at room temperature to allow for their observation and, in some cases, their separation. The rate of this interconversion is dependent on the height of the rotational energy barrier.
Theoretical Examination of Energetic Profiles and Transition State Structures
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for probing the intramolecular dynamics of carbamoyl chlorides. udayton.edusemanticscholar.org Theoretical studies allow for the detailed examination of the energetic landscape of C-N bond rotation, including the structures and energies of the ground state rotamers and the transition states that connect them.
Key Findings from Theoretical Studies on Analogous Systems:
Rotamer Stability: DFT calculations on various N,N-disubstituted carbamoyl chlorides consistently show the presence of two stable rotamers, the s-E and s-Z isomers. udayton.edu In many cases, the s-E isomer is found to be the global minimum, although the energy difference between the two isomers is often very small, typically less than 1 kcal/mol. udayton.edu This small energy difference suggests that both conformers are likely to be present in significant populations at ambient temperatures. semanticscholar.org
Transition State Structures: The interconversion between the s-E and s-Z rotamers proceeds through a high-energy transition state. udayton.edu Theoretical investigations have identified two possible transition state structures, designated as TSsyn and TSanti, analogous to those found in amides and carbamates. udayton.edu Interestingly, for carbamoyl chlorides, the preferred transition state is often the TSsyn, a preference that has been attributed to a stabilizing gauche effect. udayton.edu
Rotational Barriers: The calculated energy barrier for C-N bond rotation in carbamates, which are structurally related to carbamoyl chlorides, can be substantial, often in the range of 14-16 kcal/mol. researchgate.net This significant barrier is what leads to the slow interconversion and the observability of distinct isomers.
The following table presents a summary of the energetic parameters associated with the C-N bond rotation in N,N-disubstituted carbamoyl chlorides, as determined by theoretical methods.
Table 4: Theoretical Energetic Profile of C-N Bond Rotation in N,N-Disubstituted Carbamoyl Chlorides
| Parameter | Description | Typical Theoretical Findings |
| Ground States | The stable, low-energy conformations of the molecule. | Two rotamers, s-E and s-Z, are identified as energy minima. udayton.edu |
| Relative Energy (ΔE) | The energy difference between the s-E and s-Z isomers. | The energy difference is generally small (< 1 kcal/mol), with the s-E isomer often being slightly more stable. udayton.edu |
| Transition States (TS) | The high-energy structures that connect the ground state rotamers. | Two primary transition states, TSsyn and TSanti, are possible. The TSsyn is often favored in carbamoyl chlorides. udayton.edu |
| Rotational Barrier (ΔG‡) | The free energy of activation required for interconversion between the rotamers. | Barriers are significant, often in the range of 12-16 kcal/mol for related systems, leading to slow isomerization. researchgate.net |
Influence of Substituent Effects on Rotamer Preferences
The nature of the substituents on the nitrogen atom plays a critical role in determining the conformational preferences and the dynamics of C-N bond rotation in N,N-disubstituted carbamoyl chlorides. Steric and electronic effects of the substituents can influence the relative stabilities of the E and Z rotamers and the height of the rotational energy barrier.
Steric Effects: The size of the alkyl groups on the nitrogen atom can have a pronounced effect on the decarbamoylation rates of related carbamates, which is linked to the conformation of the carbamoyl group. nih.gov Increasing the size of the alkyl substituents, for example, from N-monomethyl to N,N-diethyl, leads to a significant decrease in the rate of decarbamoylation. nih.gov This suggests that larger substituents can lead to distortions in the active site of an enzyme, and by extension, can influence the preferred conformation in a non-biological context. nih.gov In this compound, the two propyl groups will exert a certain steric demand that influences the equilibrium between the E and Z isomers.
Electronic Effects: While less pronounced for simple alkyl groups like propyl, the electronic nature of substituents can also affect the C-N rotational barrier. Electron-withdrawing groups can decrease the electron density on the nitrogen, reducing the double-bond character of the C-N bond and lowering the rotational barrier. Conversely, electron-donating groups can increase the double-bond character and raise the barrier.
Comparative Stability: The stability of disubstituted carbamoyl chlorides like N,N-dipropylcarbamoyl chloride is generally greater than that of their monosubstituted counterparts. This increased stability is attributed to both the enhanced resonance stabilization from two alkyl groups and the greater steric protection of the electrophilic carbonyl carbon. The solvolysis rate of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with an Sₙ1 mechanism where the formation of a more stabilized carbamoyl cation is favored by the larger alkyl groups. mdpi.com This suggests that the propyl groups in this compound would similarly influence its reactivity.
The table below summarizes the influence of substituent effects on the conformational behavior of N,N-disubstituted carbamoyl chlorides.
Table 5: Influence of Substituents on Rotamer Preferences
| Effect | Description | Impact on this compound |
| Steric Hindrance | The spatial bulk of the N-substituents can destabilize certain conformations due to steric clashes. nih.gov | The propyl groups will create steric interactions that influence the relative energies of the E and Z isomers and the transition state for rotation. |
| Electronic Properties | The ability of substituents to donate or withdraw electron density affects the C-N bond's double-bond character. | The electron-donating nature of the propyl groups contributes to the partial double-bond character and the restricted rotation. |
| Overall Stability | Disubstitution generally increases the stability of the carbamoyl chloride. | This compound is expected to be more stable than a corresponding monosubstituted carbamoyl chloride. |
| Reactivity | The size of the alkyl groups influences the rate of nucleophilic substitution reactions. mdpi.com | The propyl groups in this compound are expected to facilitate reactions proceeding through a carbamoyl cation intermediate compared to smaller alkyl groups. |
Advanced Synthetic Applications of Dipropylcarbamoyl Chloride As a Key Intermediate
Formation of Amide and Urea (B33335) Derivatives
The primary application of dipropylcarbamoyl chloride in this context is as a carbamoylating agent. The electron-withdrawing chlorine atom makes the carbonyl carbon highly susceptible to attack by nucleophiles, facilitating nucleophilic acyl substitution reactions. libretexts.orgsavemyexams.com
Synthesis of Substituted Ureas via Nucleophilic Addition of Amines
The reaction between this compound and primary or secondary amines is a direct and efficient method for the synthesis of unsymmetrical, polysubstituted ureas. mdpi.com This transformation proceeds via a nucleophilic addition-elimination mechanism, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon. savemyexams.com This is followed by the elimination of a chloride ion to form the stable urea product. futurelearn.com
A notable application is in the Reissert-Henze reaction, where a di(C1-C6 alkyl)carbamoyl halide, such as this compound, is used to activate a pyridine-N-oxide for subsequent cyanation. google.com In this context, the carbamoyl (B1232498) chloride reacts with the N-oxide to form a reactive intermediate, which is then attacked by a cyanide source to yield the final product. google.com
Table 1: Synthesis of Substituted Ureas
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| This compound | Primary or Secondary Amine | N,N-dipropyl-N'-substituted urea | Direct nucleophilic addition-elimination. savemyexams.com |
| This compound | Pyridine-N-oxide derivative | Activated intermediate for Reissert-Henze reaction | Facilitates subsequent nucleophilic attack (e.g., cyanation). google.com |
Preparation of Carbamate (B1207046) Esters (Urethanes) from Alcohols and Phenols
This compound readily reacts with alcohols and phenols to furnish carbamate esters, also known as urethanes. mdpi.comnih.gov This reaction is a classic example of nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile. chemguide.co.uk The reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol, increasing its nucleophilicity. The result is the formation of a stable O-alkyl or O-aryl dipropylcarbamate. nih.gov
This method provides a straightforward route to carbamates, which are significant functional groups in pharmaceuticals and agrochemicals. ontosight.aiorganic-chemistry.org The process avoids the need to handle more hazardous reagents like phosgene (B1210022) directly, as the carbamoyl chloride serves as a safer, activated equivalent. mdpi.com
Table 2: Synthesis of Carbamate Esters (Urethanes)
| Reactant 1 | Reactant 2 | Product Type | Reaction Type |
| This compound | Alcohol (R-OH) | O-Alkyl dipropylcarbamate | Nucleophilic Acyl Substitution. nih.gov |
| This compound | Phenol (Ar-OH) | O-Aryl dipropylcarbamate | Nucleophilic Acyl Substitution. mdpi.com |
Direct Thiocarbamation Reactions for Thiocarbamate Synthesis
Analogous to the synthesis of carbamates, this compound can be used in direct thiocarbamation reactions to produce thiocarbamates. wikipedia.org When reacted with thiols (mercaptans), the sulfur atom acts as the nucleophile, attacking the carbonyl carbon to yield S-alkyl or S-aryl thiocarbamates. organic-chemistry.org These compounds are sulfur analogs of carbamates where the ester oxygen is replaced by sulfur. wikipedia.org
The reaction of N,N-disubstituted carbamoylating reagents with thiols is a reliable method for producing these sulfur-containing compounds. organic-chemistry.org For instance, the reaction of a thiophenol with a related N,N-dialkylthiocarbamoyl chloride is a key step in the synthesis of thiophenols via the Newman-Kwart rearrangement, which involves an initial O-thiocarbamate that rearranges to a more stable S-thiocarbamate. scielo.br The direct reaction of this compound with a thiol (R-SH) provides the corresponding S-alkyl dipropylthiocarbamate.
Table 3: Synthesis of Thiocarbamates
| Reactant 1 | Reactant 2 | Product Type | Key Intermediate Class |
| This compound | Thiol (R-SH) | S-Alkyl dipropylthiocarbamate | Thioester. wikipedia.org |
| This compound | Thiophenol (Ar-SH) | S-Aryl dipropylthiocarbamate | Thioester. organic-chemistry.org |
Construction of Diverse Heterocyclic Systems
Beyond simple functional group synthesis, this compound is instrumental in constructing complex heterocyclic frameworks, which are core structures in many biologically active molecules.
Palladium-Catalyzed Intramolecular Cross-Coupling for Stereoselective Formation of Methylene (B1212753) Oxindoles
A highly innovative use of carbamoyl chlorides, including N,N-dipropylcarbamoyl chloride derivatives, is in the palladium-catalyzed stereoselective synthesis of 3-(chloromethylene)oxindoles. nih.gov This transformation involves an alkyne-tethered carbamoyl chloride as the substrate and a palladium(II) catalyst, such as PdCl₂(PhCN)₂. nih.gov
The proposed mechanism proceeds through several key steps:
A stereo- and regioselective chloropalladation of the internal alkyne generates a vinyl-palladium(II) species. nih.gov
This nucleophilic vinyl-palladium intermediate undergoes an intramolecular oxidative addition into the C-Cl bond of the carbamoyl chloride group, forming a high-valent palladium(IV) species. nih.gov
The final product is formed via a facile C-C reductive elimination from the Pd(IV) center. nih.gov
This method is robust, scalable, and proceeds under mild conditions with high stereoselectivity (>95:5 Z:E selectivity), providing access to biologically relevant oxindole (B195798) cores. nih.gov
Table 4: Palladium-Catalyzed Synthesis of Methylene Oxindoles
| Reaction Type | Catalyst | Key Intermediate | Product Class | Stereoselectivity |
| Intramolecular Alkyne Chlorocarbamoylation | PdCl₂(PhCN)₂ | Vinyl-Palladium(II) and Palladium(IV) | 3-(chloromethylene)oxindoles | >95:5 Z:E. nih.gov |
Annulation Reactions for Complex Polycyclic Frameworks
This compound also serves as a crucial activating agent in annulation reactions designed to build complex polycyclic systems. Annulation refers to a reaction that forms a new ring onto a molecule. In a multi-step synthesis, the carbamoyl chloride can be used to form a reactive intermediate that is primed for a subsequent intramolecular ring-closing reaction. google.com
For example, in the synthesis of a 1,2,4-triazole (B32235) derivative, an amidine precursor is first activated by reacting it with this compound. google.com This activation step is essential for the subsequent intramolecular cyclization (annulation) that forms the heterocyclic triazole ring. google.com This strategy highlights the utility of this compound not as a direct building block incorporated into the final ring, but as an essential intermediate that facilitates the formation of complex polycyclic frameworks. Such diversity-oriented syntheses are powerful tools for creating libraries of novel and structurally complex molecules from common precursors. nih.govmdpi.com
Table 5: Role in Annulation Reactions
| Starting Material Class | Reagent | Role of Reagent | Resulting Process | Final Product |
| Amidine derivative | This compound | Activation of precursor | Intramolecular Annulation/Ring Closure | Polycyclic triazole framework. google.com |
Synthesis of Tetrazolinones from Carbamoyl Azides (Derived from Related Acyl Chlorides)
While this compound itself is not directly the starting material for tetrazolinones in the cited literature, the synthesis of these heterocyclic structures from related acyl chlorides provides a relevant context for the reactivity of carbamoyl chlorides in general. The conversion of acyl chlorides to tetrazolinones proceeds through the formation of a carbamoyl azide (B81097) intermediate. oup.comoup.com
A one-pot synthesis of tetrazol-5-ones from various acid chlorides can be achieved using azidotrimethylsilane. nih.gov This method is scalable and tolerates a wide array of functional groups, providing aryl-, heteroaryl-, alkenyl-, or alkyl-substituted tetrazolone products in moderate to excellent yields (14–94%). nih.gov The reaction has been successfully applied to the late-stage functionalization of pharmaceuticals. nih.gov Another approach involves the reaction of acyl chlorides with a combination of tetrachlorosilane (B154696) and sodium azide in acetonitrile. oup.comoup.com At room temperature, this reaction yields carbamoyl azides. oup.comoup.com Upon gentle heating, the reaction mixture can directly furnish 1-aryltetrazolin-5-ones, presumably through a [3+2] cycloaddition of the intermediate carbamoyl azide. oup.comoup.com
The 1-substituted tetrazolinones can also be synthesized via the addition of aluminum azide to isocyanates or acid chlorides in tetrahydrofuran. nih.gov
The following table summarizes the synthesis of tetrazolinones from acyl chlorides:
| Starting Material | Reagents | Intermediate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Acyl Chlorides | Azidotrimethylsilane | Carbamoyl Azide | Tetrazol-5-ones | One-pot, scalable, wide functional group tolerance. | nih.gov |
| Acyl Chlorides | Tetrachlorosilane, Sodium Azide | Carbamoyl Azide | 1-Aryltetrazolin-5-ones | One-pot process with gentle heating. | oup.comoup.com |
| Isocyanates or Acid Chlorides | Aluminum Azide | Not specified | 1-Substituted Tetrazolinones | Addition reaction in THF. | nih.gov |
Generation and Trapping of Reactive Carbamoyl Anion Equivalents
The high reactivity of organolithium compounds makes them powerful reagents in organic synthesis, though often challenging to handle due to their instability. kyoto-u.ac.jpthieme-connect.de Flow microreactor systems have emerged as a valuable technology to manage these highly reactive species, enabling syntheses that are difficult to achieve under conventional batch conditions. beilstein-journals.orgallfordrugs.com
Researchers have successfully generated highly unstable carbamoyllithium species from carbamoyl chlorides using flow microreactor systems. beilstein-journals.orgallfordrugs.comnih.govresearchgate.net This is achieved through the reaction of a substituted carbamoyl chloride, such as this compound, with a reducing agent like lithium naphthalenide (LiNp). beilstein-journals.orgallfordrugs.com The precise control over reaction time and temperature afforded by the flow system is critical for the successful formation of these otherwise fleeting intermediates. kyoto-u.ac.jp
Once generated in the flow system, the carbamoyllithium intermediates can be immediately trapped with a variety of electrophiles. beilstein-journals.orgallfordrugs.comnih.govresearchgate.net This rapid subsequent reaction prevents the decomposition of the unstable carbamoyllithium species. orgsyn.org The trapping with electrophiles leads to the formation of various amides and ketoamides. beilstein-journals.orgallfordrugs.comnih.govresearchgate.net For instance, the reaction with an ester can yield an α-ketoamide. orgsyn.org This method has been extended to a three-component synthesis of functionalized α-ketoamides by reacting the carbamoyllithium with methyl chloroformate and a functionalized organolithium reagent. nih.govresearchgate.net
The following table details the generation and trapping of carbamoyllithium species:
| Starting Material | Reagent | Intermediate | Electrophile | Product | Reaction System | Reference |
|---|---|---|---|---|---|---|
| Substituted Carbamoyl Chloride | Lithium Naphthalenide (LiNp) | Carbamoyllithium | Various Electrophiles | Amides and Ketoamides | Flow Microreactor | beilstein-journals.orgallfordrugs.com |
| Carbamoyllithium | - | - | Methyl Chloroformate and a functionalized Organolithium | Functionalized α-Ketoamides | Flow Microreactor | nih.govresearchgate.net |
| N,N-dialkylcarbamoyl telluride | n-Butyllithium | N,N-dialkylcarbamoyllithium | Aldehydes, Ketones, Esters | α-Hydroxyamides, α-Ketoamides | Batch | orgsyn.org |
Development of Novel Carbocarbamoylation Strategies
Recent advancements in catalysis have led to the development of novel carbocarbamoylation reactions, where a carbamoyl group and a carbon-based group are added across a double bond. These reactions provide efficient routes to valuable nitrogen-containing cyclic compounds.
A notable example is the enantioselective nickel-catalyzed carbocarbamoylation of unactivated alkenes using carbamoyl fluorides. dicp.ac.cnresearchgate.net This method allows for the synthesis of a wide range of chiral γ-lactams that possess an all-carbon quaternary center, with products obtained in good yields (45–96%) and with high enantioselectivity (38–97% ee). dicp.ac.cn The reaction demonstrates broad compatibility with various arylboronic acids. dicp.ac.cn While this specific example utilizes carbamoyl fluorides, it highlights the potential for developing similar carbocarbamoylation strategies starting from other carbamoyl halides like this compound, potentially through in situ conversion to a more reactive species or by employing a suitable catalytic system.
Computational Chemistry Applications in Dipropylcarbamoyl Chloride Research
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for investigating the electronic structure and reactivity of molecules like Dipropylcarbamoyl chloride.
Elucidation of Reaction Mechanisms, Energy Barriers, and Rate-Limiting Steps
Hypothetical DFT-Calculated Energy Profile for a Reaction Step This table is illustrative and not based on actual research data for this compound.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | +21.5 |
| Intermediate | +5.3 |
| Products | -10.2 |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Complex Transformations
DFT can predict how this compound will behave in complex chemical environments. By analyzing molecular orbitals (such as the HOMO and LUMO) and electrostatic potential maps, researchers can identify the most reactive sites on the molecule. This allows for the prediction of regioselectivity (where a reaction will occur) and stereoselectivity (which stereoisomer will be formed). beilstein-journals.org For instance, DFT could predict whether a nucleophile would preferentially attack the carbonyl carbon or another position under specific conditions.
Investigation of Conformational Preferences and Interconversion Pathways
The propyl chains of this compound can adopt numerous conformations due to the rotation around single bonds. DFT calculations can determine the relative energies of these different conformers, identifying the most stable (lowest energy) arrangements. researchgate.net Furthermore, the energy barriers for rotation between different conformers can be calculated, providing insight into the molecule's flexibility and the dynamics of its interconversion pathways at different temperatures. nih.gov
Ab Initio and Semi-Empirical Calculations for Electronic Structure Analysis
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. rsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate descriptions of the electronic structure of this compound, including its molecular orbital energies and electron distribution. nih.gov While computationally expensive, these methods serve as benchmarks for less demanding calculations.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. They are much faster than ab initio or DFT methods and can be applied to larger systems, though typically with lower accuracy. They can be useful for preliminary electronic structure analysis before employing more rigorous techniques.
Molecular Dynamics Simulations for Solvent Effects and Reaction Pathway Exploration
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated "box" filled with solvent molecules (e.g., water) and calculating the forces between all particles to track their trajectories. nih.gov
Potential Applications of MD Simulations for this compound This table is illustrative and not based on actual research data.
| Simulation Type | Information Gained |
|---|---|
| Solvation in Water | Structure of hydration shells, hydrogen bonding interactions. |
| Reaction in Solvent | Dynamic pathway of nucleophilic attack, role of solvent in stabilizing charge separation. |
| Conformational Sampling | Exploration of accessible conformations in solution over time. |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of carbamoyl (B1232498) chlorides, offering precise information about the atomic connectivity and stereochemistry of the molecule.
High-Resolution ¹H and ¹³C NMR for Comprehensive Structural Assignment
High-resolution ¹H and ¹³C NMR are fundamental for the complete structural assignment of Dipropylcarbamoyl chloride. While specific spectral data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on its structure and comparison with closely related analogs like N,N-diethylcarbamoyl chloride chemicalbook.comchemicalbook.com.
In the ¹H NMR spectrum, the propyl groups would give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂-CH₃) protons, and another triplet for the methylene protons directly attached to the nitrogen atom (N-CH₂). The integration of these signals would correspond to a 3:2:2 proton ratio, respectively.
The ¹³C NMR spectrum is expected to show four signals. The carbonyl carbon (C=O) is typically the most deshielded, appearing significantly downfield libretexts.org. The three carbons of the propyl chain will also have distinct chemical shifts, with the carbon bonded to the nitrogen appearing further downfield than the other two aliphatic carbons oregonstate.edu.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table is based on data from analogous compounds and established chemical shift ranges.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| ¹H | -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | ~7.4 |
| ¹H | -CH₂-CH₂ -CH₃ | ~1.6 | Sextet | ~7.5 |
| ¹H | N-CH₂ -CH₂-CH₃ | ~3.4 | Triplet (t) | ~7.6 |
| ¹³C | -CH₂-CH₂-CH₃ | ~11 | Singlet | N/A |
| ¹³C | -CH₂-CH₂ -CH₃ | ~21 | Singlet | N/A |
| ¹³C | N-CH₂ -CH₂-CH₃ | ~48 | Singlet | N/A |
| ¹³C | C =O | ~165 | Singlet | N/A |
Dynamic NMR Spectroscopy for Investigation of Rotational Barriers and Isomerism
The carbon-nitrogen (C-N) bond in carbamoyl chlorides possesses significant double-bond character due to resonance involving the nitrogen lone pair and the carbonyl group. This results in hindered rotation around the C-N bond, a phenomenon that can be investigated using dynamic NMR (DNMR) spectroscopy montana.edu. At low temperatures, this restricted rotation can lead to the observation of separate signals for atoms that are chemically non-equivalent due to their orientation (syn or anti) relative to the carbonyl group.
As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single averaged signal mdpi.comnih.gov. By analyzing the spectral lineshape as a function of temperature, it is possible to calculate the rate of exchange and, consequently, the free energy of activation (ΔG‡) for the rotational barrier researchgate.net.
A study on the closely related N,N-dimethylcarbamoyl chloride using ¹³C NMR total lineshape analysis determined the activation parameters for rotation about the C-N bond, providing a quantitative measure of the rotational energy barrier researchgate.net. Such studies are crucial for understanding the conformational dynamics and potential for isomerism in these molecules. For carbamates, these barriers are typically in the range of 12-16 kcal/mol nd.edu.
Interactive Table 2: Rotational Barrier Data for a Representative Dialkylcarbamoyl Chloride.
| Compound | Method | Activation Parameter (ΔG‡) | Reference |
| N,N-Dimethylcarbamoyl chloride | ¹³C NMR Lineshape Analysis | 16.4 kcal/mol (approx.) | researchgate.net |
Application of GIAO NMR Calculations for Definitive Signal Assignments and Conformational Studies
Quantum chemical calculations provide a powerful tool for supplementing experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used theoretical approach for the accurate prediction of NMR chemical shifts. This method calculates the nuclear magnetic shielding tensors, from which the chemical shifts can be derived.
By comparing the GIAO-calculated chemical shifts for a proposed structure with the experimental spectrum, definitive signal assignments can be made, especially in complex molecules where empirical correlations are ambiguous. Furthermore, the GIAO method can be used to study different possible conformations of a molecule. By calculating the expected NMR spectra for various stable conformers, researchers can determine which conformation, or blend of conformations, best matches the experimental data, thus providing insight into the molecule's three-dimensional structure in solution.
¹⁵N NMR for Nitrogen-Containing Functional Groups
¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom. Although the ¹⁵N isotope has a low natural abundance and sensitivity, modern NMR techniques can readily provide valuable data nih.gov. The chemical shift of the nitrogen atom in this compound is highly sensitive to the degree of p-orbital overlap with the carbonyl group and the electronegativity of the substituents.
For tertiary amides and related carbamates, the ¹⁵N chemical shifts typically appear in a characteristic range. The resonance for the nitrogen in this compound is expected to fall within the general range for tertiary amides (95 to 140 ppm) or carbamates (60 to 130 ppm) relative to liquid ammonia rsc.orgresearchgate.net. Measuring this chemical shift can help confirm the functional group and provide information about the electronic nature of the C-N bond.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Carbonyl and C-Cl Bond Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying key functional groups in this compound, most notably the carbonyl (C=O) group and the carbon-chlorine (C-Cl) bond.
The C=O stretching vibration in acyl chlorides gives rise to a very strong and sharp absorption band at a characteristically high frequency, typically in the range of 1770-1815 cm⁻¹ libretexts.orglibretexts.org. This high frequency, compared to ketones or amides, is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond. Analysis of the IR spectrum for the analogous N,N-diethylcarbamoyl chloride shows a strong carbonyl absorption around 1740 cm⁻¹ nist.gov.
Interactive Table 3: Characteristic FTIR Absorption Frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Carbonyl (Acyl Chloride) | ~1740 - 1810 | Strong, Sharp |
| C-Cl Stretch | Alkyl Chloride | ~550 - 850 | Medium to Strong |
| C-H Stretch | Propyl (sp³ C-H) | ~2850 - 3000 | Medium to Strong |
| C-N Stretch | Tertiary Amine/Amide | ~1000 - 1250 | Medium |
Raman Spectroscopy for Detailed Vibrational Fingerprinting and Reaction Monitoring
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a specific "vibrational fingerprint" for a compound. nih.govrsc.orgnih.govnih.gov This technique is particularly well-suited for identifying functional groups and monitoring their changes during chemical reactions. escholarship.orgnih.govresearchgate.net For this compound, the Raman spectrum is characterized by specific vibrational modes associated with its constituent chemical bonds.
Key vibrational modes for this compound include the carbonyl (C=O) stretch, the carbon-nitrogen (C-N) stretch, the carbon-chlorine (C-Cl) stretch, and various vibrations of the n-propyl groups (C-H and C-C stretches, bending modes). The C=O stretching frequency in acyl chlorides is typically found in the range of 1770-1815 cm⁻¹, a region that is sensitive to the electronic environment. The C-Cl stretching vibration for acyl chlorides generally appears in the lower frequency region, typically between 550 and 750 cm⁻¹. researchgate.net
In the context of reaction monitoring, Raman spectroscopy can be employed in real-time to follow the progress of reactions involving this compound. escholarship.orgnih.gov For instance, in a substitution reaction where the chloride is replaced by another functional group, the disappearance of the characteristic C-Cl stretching band and the appearance of new bands corresponding to the product can be quantitatively tracked. This allows for the determination of reaction kinetics and the optimization of process conditions without the need for sample extraction. researchgate.netdocbrown.info
Table 1: Characteristic Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 |
| C=O Stretch | Carbamoyl Chloride | 1770 - 1815 |
| C-H Bend | -CH₃, -CH₂- | 1350 - 1470 |
| C-N Stretch | Dialkyl Amide | 1100 - 1300 |
| C-C Stretch | Propyl Chain | 800 - 1100 |
| C-Cl Stretch | Acyl Chloride | 550 - 750 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of molecules and for elucidating their structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and thus the precise molecular formula of a compound. nih.gov For this compound (C₇H₁₄ClNO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.
The theoretical exact mass of the molecular ion [M]⁺• is calculated by summing the masses of the most abundant isotopes of its constituent elements. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two molecular ion peaks, [M]⁺• and [M+2]⁺•, separated by two mass units. docbrown.info HRMS can measure these masses with precision in the parts-per-million (ppm) range, confirming the presence of one chlorine atom and providing unambiguous confirmation of the molecular formula. researchgate.net
Table 2: HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass (Da) |
| [C₇H₁₄³⁵ClNO]⁺• | ³⁵Cl | 163.07640 |
| [C₇H₁₄³⁷ClNO]⁺• | ³⁷Cl | 165.07345 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected precursor ion, providing valuable structural information. nist.govnih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. nih.gov The analysis of these fragments helps to piece together the molecule's structure.
The fragmentation of N,N-dialkylcarbamoyl chlorides is expected to proceed through several key pathways:
Loss of a Chlorine Radical: The primary fragmentation may involve the cleavage of the C-Cl bond to form a stable N,N-dipropylcarbamoyl acylium ion.
Alpha-Cleavage: Cleavage of a C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org This can result in the loss of an ethyl radical (C₂H₅•) from one of the propyl chains, leading to a stable iminium ion.
Loss of Propene: A McLafferty-type rearrangement can lead to the elimination of a neutral propene molecule.
Cleavage of the Carbamoyl Group: Fragmentation can also involve the loss of the entire carbamoyl group or parts of it.
These fragmentation patterns provide a structural fingerprint that confirms the connectivity of the dipropylamino and carbamoyl chloride moieties. nih.govmiamioh.edu
Table 3: Plausible MS/MS Fragmentation of this compound ([C₇H₁₄³⁵ClNO]⁺•)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 163.08 | 128.10 | Cl• (35) | [(CH₃CH₂CH₂)₂NCO]⁺ |
| 163.08 | 134.08 | C₂H₅• (29) | [CH₃(CH₂)₂N(CH₂)=COCl]⁺ |
| 163.08 | 100.11 | COCl• (63) | [(CH₃CH₂CH₂)₂N]⁺ |
| 128.10 | 86.09 | C₃H₆ (42) | [(CH₃CH₂CH₂)NH=CO]⁺ |
X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net While this compound is a liquid at room temperature, this technique is invaluable for characterizing its stable, crystalline derivatives or reaction products. researchgate.net The analysis provides precise data on bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions and crystal packing. nih.govnih.gov
For a crystalline derivative of this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model. miamioh.edu This data is crucial for understanding stereochemical aspects, conformational preferences of the propyl chains, and the planarity of the carbamoyl group. Although a crystal structure for a this compound derivative is not widely reported, data from related N,N-disubstituted carbamoyl structures, such as 4-[(Benzylamino)carbonyl]-1-methylpyridinium chloride, illustrate the type of precise structural parameters that can be obtained. nih.gov
Table 4: Illustrative Crystallographic Data for a Related Carbamoyl Derivative (4-[(Benzylamino)carbonyl]-1-methylpyridinium chloride)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.17 Å, b = 10.55 Å, c = 18.23 Å, β = 95.15° |
| Key Bond Length (C=O) | ~1.23 Å |
| Key Bond Angle (N-C=O) | ~124° |
| Key Torsion Angle (C-N-C=O) | ~175° (indicating near planarity) |
| Data is representative of a similar class of compounds to illustrate the technique's output. nih.gov |
Integration of Multi-Spectroscopic Data for Holistic Mechanistic Understanding
A comprehensive understanding of the structure, reactivity, and behavior of this compound and its derivatives is best achieved through the integration of multiple spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for a holistic and unambiguous characterization.
Raman spectroscopy confirms the presence of key functional groups (C=O, C-N, C-Cl) and can be used to monitor their transformation during reactions. rsc.orgnih.gov HRMS provides the exact elemental composition, validating the molecular formula with high confidence. nih.gov Subsequently, MS/MS reveals the molecule's connectivity by mapping its fragmentation pathways, confirming the arrangement of the dipropylamino group and the carbamoyl chloride moiety. nist.govnih.gov Finally, for any solid derivatives, X-ray crystallography offers the definitive, high-resolution three-dimensional structure, including stereochemistry and intermolecular packing forces. researchgate.net
By combining the vibrational information from Raman, the precise mass and formula from HRMS, the fragmentation logic from MS/MS, and the spatial arrangement from X-ray crystallography, chemists can build a complete and validated model of the molecule. This integrated approach is crucial for elucidating reaction mechanisms, confirming the identity of novel derivatives, and understanding the structure-property relationships that govern the compound's chemical behavior.
Q & A
Q. What synthetic routes are commonly employed for dipropylcarbamoyl chloride, and what critical parameters influence reaction efficiency?
this compound is typically synthesized via nucleophilic acyl substitution, involving the reaction of dipropylamine with phosgene or safer alternatives like triphosgene in anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), inert atmosphere (argon/nitrogen), and solvent choice (e.g., dichloromethane or toluene). Reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) to detect intermediates and by-products. Post-synthesis, purification via fractional distillation under reduced pressure is recommended .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s purity and structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, with expected peaks for propyl groups (δ 0.8–1.5 ppm for CH₃, δ 1.2–1.8 ppm for CH₂) and the carbonyl carbon (δ 160–170 ppm). Infrared (IR) spectroscopy identifies the carbonyl (C=O) stretch near 1750–1800 cm⁻¹. Elemental analysis ensures empirical formula consistency (C₇H₁₄ClNO), while gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects volatile impurities .
Q. How should this compound be stored to maintain stability during experimental workflows?
Due to its moisture sensitivity and reactivity, store this compound under inert gas (argon) in sealed, flame-dried glassware. Use molecular sieves or desiccants (e.g., calcium chloride) in storage containers. Maintain temperatures below 4°C for long-term stability. Regularly test purity via NMR or GC before use in critical reactions .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic acyl substitution reactions?
The electrophilic carbonyl carbon in this compound undergoes nucleophilic attack, with the chloride ion acting as a leaving group. Solvent polarity significantly impacts reaction kinetics: polar aprotic solvents (e.g., DMF) stabilize transition states and enhance reactivity. Density functional theory (DFT) calculations can model charge distribution and activation energies, aiding in predicting reactivity with diverse nucleophiles (e.g., amines, alcohols) .
Q. How can researchers optimize reaction conditions when using this compound in multi-step syntheses (e.g., herbicide derivatives)?
Design of experiments (DoE) methodologies are recommended to optimize parameters such as solvent polarity, catalyst loading (e.g., DMAP for acylation), and stoichiometry. For example, coupling this compound with phenyltetrazolinones to form herbicidal derivatives requires precise control of reaction time (2–4 hours) and temperature (20–25°C). High-performance liquid chromatography (HPLC) with UV detection helps track intermediate formation and side-product generation .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound batches?
Impurity profiling involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect hydrolyzed by-products (e.g., dipropylcarbamic acid) or residual amines. Quantify impurities using external calibration curves with reference standards. For volatile contaminants, headspace GC-MS is preferred. Method validation should include specificity, linearity (R² > 0.995), and limit of detection (LOD < 0.1%) studies .
Q. How can computational chemistry tools predict this compound’s behavior in novel reaction environments?
Molecular dynamics (MD) simulations can model solvation effects and diffusion rates in non-polar solvents. Quantum mechanical calculations (e.g., Hartree-Fock or DFT) predict regioselectivity in reactions with bifunctional nucleophiles. Software like Gaussian or ORCA facilitates these analyses, with validation against experimental kinetic data .
Methodological Notes
- References to Public Databases : Cross-validate spectral data with PubChem entries for analogous carbamoyl chlorides (e.g., dimethylcarbamoyl chloride, DTXSID6065420) to identify shared spectral signatures .
- Safety Protocols : Always conduct reactions in fume hoods with personal protective equipment (PPE), as carbamoyl chlorides are lachrymators and potential respiratory irritants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
